

FPFT-2216: An In-Depth Technical Guide to its Target Protein Degradation Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule "molecular glue" degrader that has demonstrated significant potential in preclinical studies for the treatment of hematopoietic malignancies. This document provides a comprehensive technical overview of the target protein degradation profile of FPFT-2216, its mechanism of action, and the downstream cellular consequences. Detailed experimental protocols and data are presented to facilitate further research and development of this compound and its derivatives.

Introduction

FPFT-2216 is a potent and selective degrader of several key cellular proteins implicated in cancer pathogenesis. It acts as a molecular glue, inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The primary targets of **FPFT-2216** include Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[1][2][3] This multi-targeted degradation profile results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of lymphoid origin.[4][5][6]

Target Protein Degradation Profile



The degradation of specific target proteins by **FPFT-2216** has been quantified across various cell lines and experimental conditions. The following tables summarize the available data on the degradation potency (DC50) and maximum degradation (Dmax) for each target.

Table 1: In Vitro Degradation of Target Proteins by FPFT-

2216 in MOLT-4 Cells

Target Protein	Concentration	Treatment Duration	% Degradation	Reference
PDE6D	8 nM	4 hours	> 50%	[1]
PDE6D	200 nM	4 hours	Maximum Degradation	[1]
IKZF1	200 nM	4 hours	Maximum Degradation	[1]
IKZF3	200 nM	4 hours	Maximum Degradation	[1]
CK1α	200 nM	4 hours	Maximum Degradation	[1]
PDE6D	1 μΜ	2 hours	Complete Degradation	[1]
PDE6D	1 μΜ	24 hours	Sustained Degradation	[1]

Table 2: In Vitro Degradation of Target Proteins by FPFT-2216 in Various Lymphoid Tumor Cell Lines



Cell Line	Target Protein	Treatment Duration	Key Observations	Reference
Z-138	CΚ1α	6 hours	Concentration- dependent degradation	[7]
RS4;11	CΚ1α	6 hours	Concentration- dependent degradation	[7]
RI-1	CΚ1α	24 hours	Concentration- dependent degradation	[7]

Table 3: In Vivo Degradation of Target Proteins by FPFT-

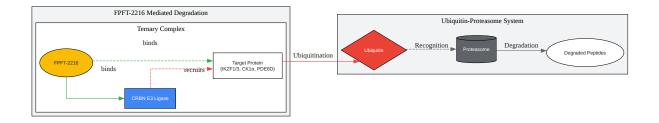
2216 in CRBN I391V Mice

Target Protein	Dose	Route of Administration	Key Observations	Reference
CK1α	30 mg/kg	p.o. or i.p.	Significant degradation	[1]
IKZF1	30 mg/kg	p.o. or i.p.	Significant degradation	[1]

Mechanism of Action

FPFT-2216 functions as a molecular glue to induce the degradation of its target proteins via the ubiquitin-proteasome system.





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Caption: FPFT-2216 mechanism of action.

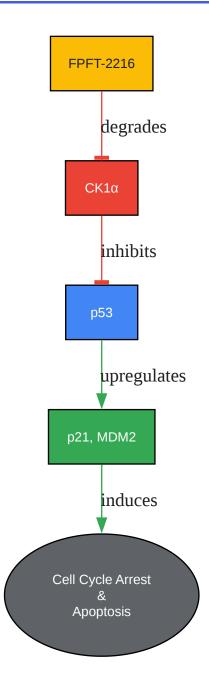
Downstream Signaling Pathways

The degradation of CK1 α and IKZF1/3 by **FPFT-2216** leads to the modulation of key signaling pathways involved in cancer cell proliferation and survival, namely the p53 and NF- κ B pathways.

Activation of the p53 Signaling Pathway

Degradation of CK1 α by **FPFT-2216** leads to the stabilization and activation of the tumor suppressor p53.[4][5] This results in the transcriptional upregulation of p53 target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis.[4][5]





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Caption: p53 pathway activation by FPFT-2216.

Inhibition of the NF-κB Signaling Pathway

FPFT-2216-mediated degradation of CK1α also results in the inhibition of the NF- κ B signaling pathway.[4][5] This occurs through the disruption of the CARD11/BCL10/MALT1 (CBM) complex, which is crucial for NF- κ B activation in lymphoid cells.[4][5] The inhibition of NF- κ B, a

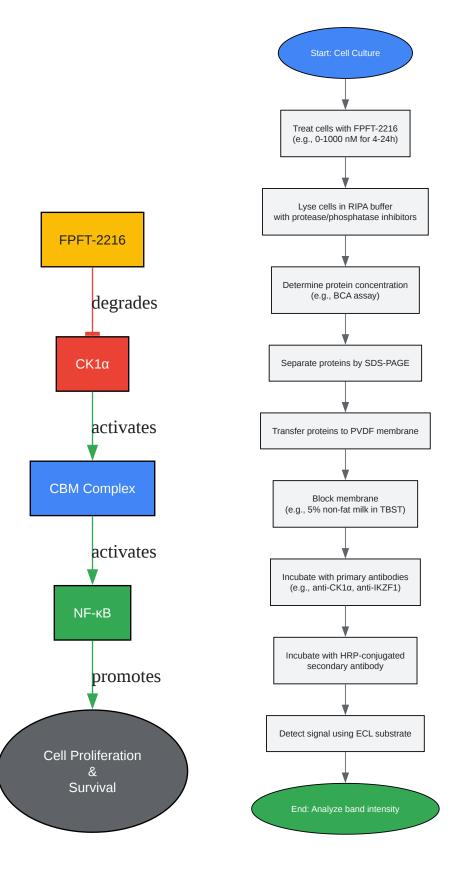


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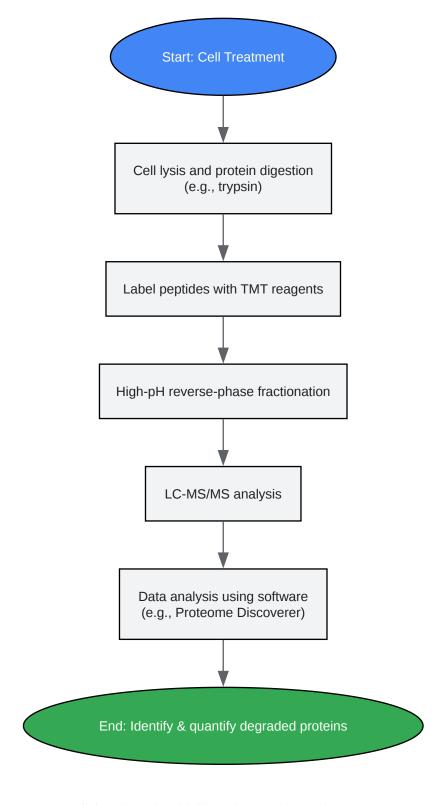
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key driver of proliferation and survival in many lymphomas, contributes to the anti-tumor activity of **FPFT-2216**.









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